molecular formula C7H4N4O3 B13068609 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13068609
M. Wt: 192.13 g/mol
InChI Key: CLDREQMXGHUOHZ-UHFFFAOYSA-N
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Description

5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both pyrimidine and oxadiazole rings, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile scaffold for drug development .

Biological Activity

5-(Pyrimidin-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1593458-91-3) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4N4O3C_7H_4N_4O_3 with a molecular weight of 192.13 g/mol. Its structure features a pyrimidine ring fused with an oxadiazole moiety, contributing to its unique bioactivity profile.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown inhibitory effects against various bacterial strains. Specifically, 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole derivatives were evaluated for their activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

CompoundBacterial StrainMIC (µg/mL)
1 E. coli15
2 S. aureus10
3 C. albicans20

Anti-Cancer Activity

The anti-cancer potential of oxadiazole derivatives has been extensively studied. Several compounds have demonstrated cytotoxic effects against a range of cancer cell lines. For example, derivatives with the oxadiazole structure have shown IC50 values in the low micromolar range against various human cancer cell lines, including colon and breast cancer .

CompoundCell LineIC50 (nM)
A HeLa (cervical cancer)150
B MCF7 (breast cancer)200
C A549 (lung cancer)180

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Notably, it has been reported to inhibit key enzymes involved in cellular processes:

  • Carbonic Anhydrases (CA) : Some derivatives exhibit selective inhibition of human carbonic anhydrases (hCA), which are implicated in various physiological and pathological processes .
  • Histone Deacetylases (HDAC) : Certain oxadiazole derivatives have shown promising HDAC inhibitory activity, which is crucial for regulating gene expression in cancer cells .

Case Studies

Several case studies highlight the effectiveness of 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole derivatives:

  • Study on Antimicrobial Efficacy : A recent study tested a series of oxadiazole compounds against multiple bacterial strains and demonstrated that those with pyrimidine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
  • Cancer Cell Line Evaluation : In vitro assays conducted on various cancer cell lines revealed that specific modifications to the oxadiazole ring significantly increased cytotoxicity and selectivity towards cancer cells over normal cells .

Properties

Molecular Formula

C7H4N4O3

Molecular Weight

192.13 g/mol

IUPAC Name

5-pyrimidin-5-yl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H4N4O3/c12-7(13)5-10-6(14-11-5)4-1-8-3-9-2-4/h1-3H,(H,12,13)

InChI Key

CLDREQMXGHUOHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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